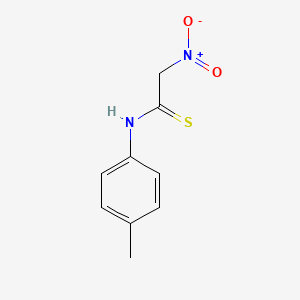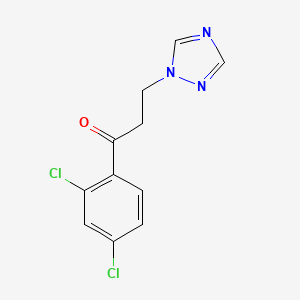
2-Fluoro-3-(trifluoromethyl)-4H-1,4-benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3-(trifluoromethyl)-4H-1,4-benzoxazine is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique physical and chemical properties, making it a valuable compound in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(trifluoromethyl)-4H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-fluoroaniline with trifluoroacetic anhydride, followed by cyclization with formaldehyde under acidic conditions . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-Fluoro-3-(trifluoromethyl)-4H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives.
科学的研究の応用
2-Fluoro-3-(trifluoromethyl)-4H-1,4-benzoxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced performance characteristics.
作用機序
The mechanism of action of 2-Fluoro-3-(trifluoromethyl)-4H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, leading to increased potency and selectivity. The compound may also modulate various signaling pathways, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
- 2-Fluoro-3-(trifluoromethyl)benzamide
- Trifluoromethylpyridine
Uniqueness
Compared to similar compounds, 2-Fluoro-3-(trifluoromethyl)-4H-1,4-benzoxazine exhibits unique properties due to its benzoxazine ring structure. This structure provides additional stability and reactivity, making it a versatile compound for various applications. The presence of both fluorine and trifluoromethyl groups further enhances its chemical and biological properties, distinguishing it from other fluorinated compounds.
特性
| 85290-67-1 | |
分子式 |
C9H5F4NO |
分子量 |
219.14 g/mol |
IUPAC名 |
2-fluoro-3-(trifluoromethyl)-4H-1,4-benzoxazine |
InChI |
InChI=1S/C9H5F4NO/c10-8-7(9(11,12)13)14-5-3-1-2-4-6(5)15-8/h1-4,14H |
InChIキー |
ZGXLQVSOXMJUAU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=C(O2)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine](/img/structure/B14415191.png)

![[(Tert-butoxyethynyl)sulfanyl]benzene](/img/structure/B14415200.png)


![1H-Imidazole, 1-methyl-2-[(methylthio)methyl]-](/img/structure/B14415222.png)



